molecular formula C17H14O3 B1624891 (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate CAS No. 359820-45-4

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate

Cat. No.: B1624891
CAS No.: 359820-45-4
M. Wt: 266.29 g/mol
InChI Key: HTGSBYSSVSBBBO-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate is a chiral compound with significant importance in organic chemistry. It is known for its stereoselective properties and is used in various chemical reactions and applications. The compound has a molecular formula of C17H16O3 and a molecular weight of 268.31 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate typically involves the enantioselective reduction of 1,2-naphthoquinone followed by esterification with benzoic acid. The reaction conditions often include the use of chiral catalysts to ensure the desired stereochemistry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include naphthoquinone derivatives, dihydro derivatives, and various substituted naphthalenediol compounds .

Scientific Research Applications

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

IUPAC Name

[(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGSBYSSVSBBBO-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=CC=CC=C3[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457696
Record name (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

359820-45-4
Record name (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Reactant of Route 2
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Reactant of Route 3
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Reactant of Route 4
Reactant of Route 4
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Reactant of Route 5
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Reactant of Route 6
(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.